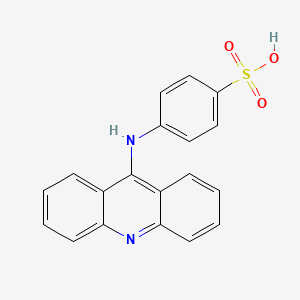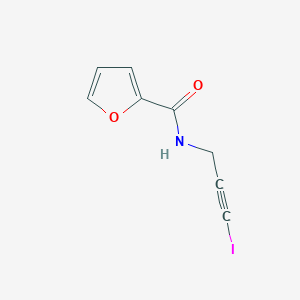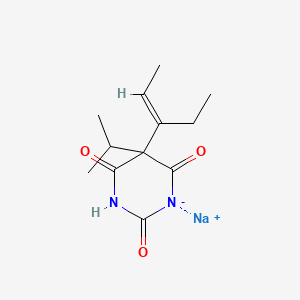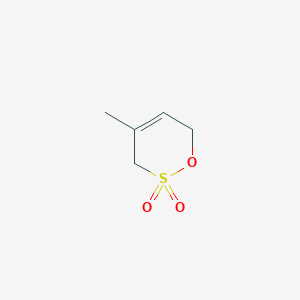![molecular formula C19H17NO3 B14506979 4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol CAS No. 63071-25-0](/img/structure/B14506979.png)
4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol is a chemical compound that features a methoxypyridine group linked to a diphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with bisphenol A under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxypyridine group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol involves its interaction with specific molecular targets. The methoxypyridine group can interact with enzymes or receptors, modulating their activity. The diphenol structure may also contribute to the compound’s biological effects by participating in redox reactions or forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Pyridin-2-ylmethylene)diphenol: Similar structure but lacks the methoxy group.
2,6-Bis(4-hydroxyphenyl)pyridine: Contains a pyridine ring with two hydroxyphenyl groups.
Bisphenol A: Lacks the pyridine ring but has a similar diphenol structure.
Uniqueness
4,4’-[(6-Methoxypyridin-2-yl)methylene]diphenol is unique due to the presence of the methoxypyridine group, which imparts distinct chemical and biological properties
Properties
CAS No. |
63071-25-0 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)-(6-methoxypyridin-2-yl)methyl]phenol |
InChI |
InChI=1S/C19H17NO3/c1-23-18-4-2-3-17(20-18)19(13-5-9-15(21)10-6-13)14-7-11-16(22)12-8-14/h2-12,19,21-22H,1H3 |
InChI Key |
VGXZJZRDQRAVEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)







![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)



